An In-depth Technical Guide to 1-(Chloroacetyl)azepane: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 1-(Chloroacetyl)azepane: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 1-(Chloroacetyl)azepane. This compound, belonging to the class of α-haloamides, serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. Its bifunctional nature, featuring a reactive chloroacetyl group and a seven-membered azepane ring, allows for diverse chemical transformations.
Core Chemical Properties and Structure
1-(Chloroacetyl)azepane, also known by its IUPAC name 1-(azepan-1-yl)-2-chloroethanone, is a derivative of azepane (hexamethyleneimine). The key physicochemical properties are summarized in the table below, providing a ready reference for experimental design and safety considerations.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄ClNO | [1][2][3] |
| Molecular Weight | 175.66 g/mol | [1][2][3] |
| CAS Number | 52227-33-5 | [1][2][3] |
| IUPAC Name | 1-(azepan-1-yl)-2-chloroethanone | [1] |
| SMILES | ClCC(=O)N1CCCCCC1 | [1] |
| Boiling Point | 91 °C @ 0.36 Torr | [3] |
| Density (Predicted) | 1.112 ± 0.06 g/cm³ | [3] |
The structure of 1-(Chloroacetyl)azepane is characterized by a seven-membered saturated heterocyclic azepane ring N-acylated with a chloroacetyl group.
Caption: Chemical structure of 1-(Chloroacetyl)azepane.
Experimental Protocols
Synthesis of 1-(Chloroacetyl)azepane
The synthesis of 1-(Chloroacetyl)azepane is typically achieved through the N-acylation of azepane with chloroacetyl chloride. This reaction is a standard method for the formation of amides. Below is a detailed, plausible experimental protocol based on general procedures for N-acylation.
Materials:
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Azepane (hexamethyleneimine)
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Chloroacetyl chloride
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Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
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Triethylamine (Et₃N) or another suitable non-nucleophilic base
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Dropping funnel
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Magnetic stirrer
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azepane (1.0 equivalent) and triethylamine (1.1-1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.
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Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.0-1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the stirred solution of azepane and triethylamine over a period of 15-30 minutes, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting amine.
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Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.
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Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: The crude 1-(Chloroacetyl)azepane can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Caption: A typical workflow for the synthesis of 1-(Chloroacetyl)azepane.
Analytical Characterization
The synthesized 1-(Chloroacetyl)azepane should be characterized using standard analytical techniques to confirm its identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the azepane ring and the chloroacetyl group. The protons alpha to the nitrogen and the carbonyl group will be deshielded and appear at a lower field. The protons of the chloroacetyl group will appear as a singlet.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbon bearing the chlorine atom, and the six unique carbons of the azepane ring.
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Mass Spectrometry (MS): Mass spectral analysis, typically using electron ionization (EI) or electrospray ionization (ESI), will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information, with characteristic losses of chlorine and fragments of the azepane ring.
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Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹.
Reactivity and Applications
1-(Chloroacetyl)azepane is a versatile intermediate due to the presence of the reactive α-chloro amide moiety. The chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups.
Common reactions involving α-haloamides like 1-(Chloroacetyl)azepane include:
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Nucleophilic Substitution: Reaction with various nucleophiles such as amines, thiols, and alkoxides to introduce new side chains. This is a widely used strategy in the synthesis of pharmacologically active compounds.
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Formation of Heterocycles: The reactive nature of the chloroacetyl group can be exploited in intramolecular cyclization reactions to form various heterocyclic systems.
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Cross-Coupling Reactions: In some cases, the C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions.
One documented application of 1-(Chloroacetyl)azepane is in the study of overcoming fluconazole resistance in Candida albicans clinical isolates with tetracyclic indoles, highlighting its potential in medicinal chemistry research[3].
Caption: Key reaction pathways involving 1-(Chloroacetyl)azepane.
This technical guide provides a foundational understanding of 1-(Chloroacetyl)azepane for researchers and professionals in the chemical and pharmaceutical sciences. The provided information on its properties, synthesis, and reactivity should facilitate its effective use in the laboratory and in the design of new synthetic strategies.
